N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-19(12-21,13-6-7-13)23-18(24)11-22-14-8-9-17(16(20)10-14)25-15-4-2-3-5-15/h8-10,13,15,22H,2-7,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXBGPYVPZJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)OC3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique substituents distinguish it from related acetamide derivatives. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Predicted via computational models (e.g., ChemAxon).
Key Observations :
- The target compound’s larger molecular weight and hydrophobic substituents (cyclopropyl, cyclopentyl) likely reduce aqueous solubility compared to simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide .
- The fluorinated aniline group may enhance binding affinity to aromatic pocket-containing targets (e.g., tyrosine kinases) compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What are the key steps and considerations for synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, cyano-group introduction, and amide coupling. Key steps:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) under inert conditions to form the cyclopropyl group .
- Amide Bond Formation : Optimize coupling reagents (e.g., HATU or EDC) in anhydrous solvents (DMF or DCM) to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel) or preparative HPLC to isolate the compound, followed by recrystallization for crystallinity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., cyclopentyloxy, fluoroanilino) and stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of cyano and fluoro groups .
- Store in airtight containers under inert gas (argon) to prevent moisture-induced degradation .
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the cyclopropane intermediate?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (e.g., Rh(II) 2–5 mol%), temperature (40–80°C), and solvent polarity (toluene vs. DCM) .
- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap moisture or by-products .
Q. How to address contradictory bioactivity data in anticancer assays?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>98%) and rule out impurities as confounding factors .
- Assay Reproducibility : Test across multiple cell lines (e.g., HeLa, MCF-7) and replicate under standardized conditions (e.g., serum-free media, 48h incubation) .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
-
Substituent Variation : Synthesize analogs with modified cyclopentyloxy (e.g., cyclohexyl) or fluoroanilino groups (e.g., chloro) to assess steric/electronic effects .
-
Computational Docking : Map binding poses to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
-
Biological Profiling : Compare IC50 values across analogs in enzyme inhibition assays (Table 1) .
Table 1. Example SAR Data for Analogous Acetamides
Compound Modification Target Protein IC50 (nM) Selectivity Index Cyclopentyloxy → Cyclohexyloxy Kinase A 12 ± 2 8.5 Fluoro → Chloro Kinase B 45 ± 5 3.2 Cyano → Nitrile Kinase C 220 ± 20 1.1
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer :
- Absorption/Distribution : Administer orally/injectably in rodent models; quantify plasma/tissue levels via LC-MS .
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated metabolites .
- Excretion : Track urinary/fecal elimination using radiolabeled (14C) compound .
Q. What experimental approaches resolve electronic effects of substituents on reactivity?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., amide hydrolysis) .
- DFT Calculations : Model charge distribution (e.g., fluoro group’s electron-withdrawing effect) using Gaussian .
- Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
